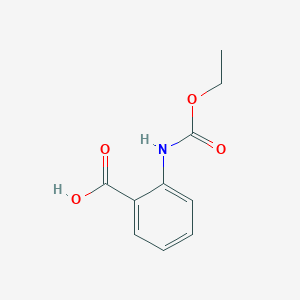

N-(Ethoxycarbonyl)anthranilic acid

Übersicht

Beschreibung

N-(Ethoxycarbonyl)anthranilic acid is a heterocyclic organic compound . It is a derivative of anthranilic acid, which is known to be a versatile building block in the assembly of various C-N bonds and medicinally active heterocyclic systems .

Synthesis Analysis

Anthranilic acid complexes of various metals have been synthesized and characterized using techniques such as thermogravimetric analysis, elemental analysis, FT-IR, UV-vis spectrometry, and mass spectrometry . Anthranilic acid has also been used as a precursor for exclusive tryptophan side chain labeling .Molecular Structure Analysis

Anthranilic acid, the parent compound of N-(Ethoxycarbonyl)anthranilic acid, is an aromatic compound with a benzene ring ortho-substituted with a carboxylic acid and an amine . This makes the compound amphoteric, containing both acidic and basic functional groups .Chemical Reactions Analysis

Anthranilic acid and its derivatives have been used in a variety of amination reactions, including cross-coupling reactions, C-H aminations, and annulation reactions . These reactions demonstrate the great synthetic potential of anthranilic acid derivatives .Physical And Chemical Properties Analysis

Anthranilic acid, the parent compound of N-(Ethoxycarbonyl)anthranilic acid, is a white or yellow solid with an odorless, sweetish taste . It has a molar mass of 137.14 g/mol and a chemical formula of C7H7NO2 . It is soluble in water, very soluble in chloroform and pyridine, and slightly soluble in trifluoroacetic acid and benzene .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Anthranilic Acid Derivatives

N-(Ethoxycarbonyl)anthranilic acid has been utilized in the synthesis of various anthranilic acid derivatives. For instance, a copper-catalyzed cross-coupling procedure allows the regioselective amination of bromobenzoic acids to produce N-aryl and N-alkyl anthranilic acid derivatives (Wolf et al., 2006). These derivatives have applications in metal ion-selective fluorosensing, with N-(1-Pyrene)anthranilic acid showing selective fluorescence quenching in water for Hg(II) even in the presence of other metal ions like Zn(II) and Cd(II).

2. Antitumor and Antiproliferative Applications

N-(Ethoxycarbonyl)anthranilic acid and its derivatives have shown potential in antitumor and antiproliferative applications. The reaction of anthranilic acid with ethoxycarbonylisothiocyanate, leading to the synthesis of dihydroquinazolin derivatives, demonstrated significant cytotoxicity towards various cancer cell lines and inhibition of c-Met kinase and Pim-1 kinase (Mohareb & Halim, 2018).

3. Synthesis of Benzoxazine-4-ones

A practical route for synthesizing 2-ethoxy-(4H)-3,1-benzoxazine-4-ones using the coupling reaction of anthranilic acid derivatives with diethyl dicarbonate has been described (Bahmani, Sharafi-kolkeshvandi & Nikpour, 2012). This synthesis is achieved under mild conditions and can have potential applications in pharmaceuticals and organic chemistry.

Safety and Hazards

Zukünftige Richtungen

Anthranilic acid and its derivatives have emerged as versatile building blocks in the assembly of various C-N bonds and medicinally active heterocyclic systems . A deep understanding of the unique properties of anthranilic acid and the underlying working mechanism can provide a guideline for researchers who are interested in anthranilic acid chemistry, leading to further exploration of novel and efficient catalytic systems for C-N bond construction .

Eigenschaften

IUPAC Name |

2-(ethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-6-4-3-5-7(8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFRUUXHDGHBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352064 | |

| Record name | N-(Ethoxycarbonyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Ethoxycarbonyl)anthranilic acid | |

CAS RN |

41470-93-3 | |

| Record name | N-(Ethoxycarbonyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

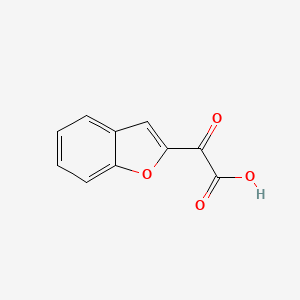

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

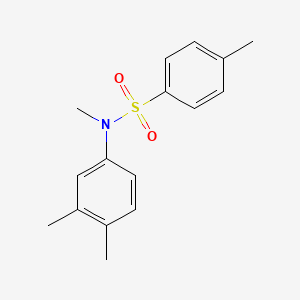

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide](/img/structure/B3065385.png)